molecular formula C5H10ClN3O B1524675 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride CAS No. 1384662-01-4

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1524675
CAS No.: 1384662-01-4
M. Wt: 163.6 g/mol
InChI Key: SYFODILDPLOQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable hydrazide with an aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an oxidizing agent such as iodine or bromine to form the oxadiazole ring.

    Amination: The oxadiazole derivative is then subjected to amination using an appropriate amine source.

    Hydrochloride Formation: Finally, the amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure conditions.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with antibacterial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of oxadiazole derivatives with biological targets.

    Industrial Applications: The compound is explored for its use in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:

  • 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
  • 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
  • 1-(5-Methoxy-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific methyl substitution, which can affect its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-8-7-4(2)9-5;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFODILDPLOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384662-01-4
Record name 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.